2-Chloroethyl Methanethiosulfonate

描述

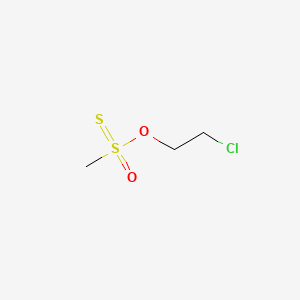

2-Chloroethyl Methanethiosulfonate (CEMTS) is a sulfur-containing organochlorine compound with the molecular formula C₃H₇ClO₂S₂. Its structure comprises a 2-chloroethyl group (-CH₂CH₂Cl) linked to a methanethiosulfonate moiety (-S(O₂)S-CH₃). Thiosulfonate esters like CEMTS are reactive intermediates in organic synthesis, often employed for introducing disulfide bonds or modifying biomolecules.

属性

IUPAC Name |

2-chloroethoxy-methyl-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S2/c1-8(5,7)6-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELOKLDGLNRJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloroethyl Methanethiosulfonate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2-chloroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar principles as the laboratory synthesis, with adjustments for scale, safety, and efficiency.

化学反应分析

Types of Reactions: 2-Chloroethyl Methanethiosulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the chloroethyl group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed:

Nucleophilic Substitution: The major products are typically thioethers or amines, depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones can be formed.

Reduction: The primary product is the corresponding alcohol.

科学研究应用

2-Chloroethyl Methanethiosulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for modifying thiol groups in proteins and other biomolecules.

Biology: Employed in studies involving protein-protein interactions and enzyme activity.

Medicine: Investigated for its potential use in drug development and as a tool for studying disease mechanisms.

Industry: Utilized in the production of specialized biochemical reagents and in the development of new materials.

作用机制

The primary mechanism of action of 2-Chloroethyl Methanethiosulfonate involves its ability to alkylate thiol groups in proteins. This alkylation process modifies the structure and function of the target proteins, which can affect various biochemical pathways.

相似化合物的比较

Research Findings :

- Nitrosoureas exhibit biphasic plasma degradation (half-life: 5 min initial, 1 hr secondary) and cross the blood-brain barrier effectively .

- Their antileukemic activity depends on alkylation (DNA damage) and carbamoylation (protein inactivation), with therapeutic index influenced by solubility and stability .

Chlorosulfates (e.g., Chloromethyl Chlorosulfate)

Structural Similarities : Both contain sulfonate groups and reactive chlorine atoms.

Key Differences : Chlorosulfates lack the thioether linkage and exhibit higher electrophilicity.

Research Implications :

- Chlorosulfates are restricted to controlled industrial/laboratory settings due to high reactivity and corrosivity, whereas CEMTS may have niche biochemical applications.

Methanesulfonates (e.g., 2-Methoxyethyl Methanesulfonate)

Structural Similarities: Both contain sulfonate esters.

Research Implications :

- Methanesulfonates are less toxic but also less biologically active compared to CEMTS, which may exhibit broader reactivity.

Thioethers (e.g., 1,4-Bis(2-Chloroethylthio)butane)

Structural Similarities : Both contain 2-chloroethylthio (-S-CH₂CH₂Cl) groups.

Key Differences : Thioethers lack sulfonate groups, altering solubility and reactivity.

Research Findings :

- Thioethers with multiple chloroethyl groups are potent alkylators but suffer from systemic toxicity, whereas CEMTS’s sulfonate group may mitigate non-specific reactions.

生物活性

2-Chloroethyl Methanethiosulfonate (CEMS) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an alkylating agent characterized by its ability to form covalent bonds with nucleophilic sites in biological molecules, particularly DNA. Its structure allows it to act as a potent cytotoxic agent, which is crucial for its application in cancer therapy.

The primary mechanism by which CEMS exerts its effects is through the alkylation of DNA. This process leads to the formation of DNA adducts, which can result in DNA strand breaks and ultimately trigger cell death via apoptosis. The compound's reactivity with nucleophiles, particularly thiol groups in proteins and nucleic acids, enhances its cytotoxic potential.

Antitumor Activity

CEMS has been shown to possess significant antitumor activity across various cancer models. Notably:

- In Vivo Studies : Research indicates that CEMS is highly effective against P388 leukemia in murine models. In one study, mice treated with CEMS at a dosage of 50 mg/kg exhibited a survival rate of over 30 days, with approximately 37% surviving beyond 60 days .

- Cell Line Studies : In vitro studies demonstrated that CEMS exhibits moderate antiproliferative activity against various cancer cell lines, including HCT-116 colon carcinoma cells .

Comparative Efficacy

When compared to other alkylating agents, CEMS shows distinct advantages:

| Compound | Activity Against P388 Leukemia | Toxicity Level |

|---|---|---|

| This compound | High | Moderate |

| 2-Fluoroethyl Methanethiosulfonate | High | Higher than CEMS |

| Ethyl Methanesulfonate | Moderate | Low |

This table illustrates that while CEMS is highly active against leukemia, it maintains a lower toxicity profile compared to other similar compounds.

Case Studies

- Study on DNA Damage : A study investigating the cytotoxicity of CEMS revealed that it induces significant DNA damage in BE (Mer-) cell lines compared to HT-29 (Mer+) colon carcinoma cells. This differential sensitivity highlights the potential for tailored therapeutic strategies based on tumor genetics .

- Mechanistic Insights : Further research into the compound's interaction with the STAT3 signaling pathway has shown that methanethiosulfonate derivatives can inhibit STAT3 activity, which is often dysregulated in cancers. This suggests a dual mechanism where CEMS not only damages DNA but also interferes with critical signaling pathways involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。